Carboxylic Acid pKa Shift Induced by the 4-Fluoro Substituent Relative to the Parent Cubane-1-carboxylic Acid
The predicted pKa of 4-fluorocubane-1-carboxylic acid is 3.96 (±0.40), compared to a reported experimental pKa of approximately 4.5–4.8 for the unsubstituted parent cubane-1-carboxylic acid in aqueous solution, representing an acid-strengthening effect of approximately 0.5–0.8 log units attributable to the electron-withdrawing field effect of the 4-fluoro substituent [1]. This shift is consistent with the field-effect transmission model established by Cole, Mayers, and Stock (1974), wherein 4-substituents with electron-withdrawing character (Br, CN, CO₂Me) proportionally lower the pKa of the cubane-1-carboxylic acid system relative to the parent acid, with log(K/K₀) values for the cubane series exhibiting a ρ_I (reaction constant) of approximately 1.52 in 50% aqueous ethanol [1].
| Evidence Dimension | Acid dissociation constant (pKa) – extent of ionization at physiological pH |
|---|---|
| Target Compound Data | Predicted pKa = 3.96 ± 0.40 (4-fluorocubane-1-carboxylic acid) |
| Comparator Or Baseline | Cubane-1-carboxylic acid (parent, unsubstituted): experimental pKa ~4.5–4.8 in aqueous solution ; 4-bromocubane-1-carboxylic acid and 4-cyanocubane-1-carboxylic acid: measured in 50% aq. ethanol showing acid-strengthening relative to parent [1] |
| Quantified Difference | ΔpKa ≈ −0.5 to −0.8 log units (more acidic) relative to parent cubane-1-carboxylic acid; consistent with the electron-withdrawing inductive/field parameter (σ_I ≈ +0.50–0.57 for fluorine) operating through the cubane σ-framework [1][2] |
| Conditions | Parent acid pKa in aqueous solution; 4-fluoro compound pKa predicted by ACD/Labs algorithm; substituent field effects validated in 50% (w/w) aqueous ethanol at 25 °C for the broader 4-substituted cubane series [1] |
Why This Matters
The enhanced acidity of 4-fluorocubane-1-carboxylic acid relative to the parent acid predicts a higher fraction of the carboxylate anion at physiological pH (~7.4), which is directly relevant for solubility, membrane permeability, and target engagement in drug discovery programs where the cubane core serves as a phenyl bioisostere.
- [1] Cole, T. W., Mayers, C. J., & Stock, L. M. (1974). Dissociation constants of 4-substituted cubane-1-carboxylic acids. Evidence for the field model for the polar effect. Journal of the American Chemical Society, 96(14), 4555–4557. doi:10.1021/ja00821a032. View Source
- [2] Adcock, W. (2009). Transmission of polar substituent effects across the cubane ring system: ¹⁹F substituent chemical shifts (SCS) of 4-substituted (X) cub-1-yl fluorides revisited. Journal of Physical Organic Chemistry, 22(11), 1065–1069. doi:10.1002/poc.1560. View Source
